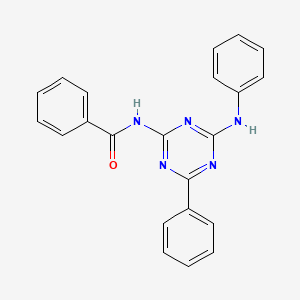

N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide

Description

Properties

CAS No. |

59693-84-4 |

|---|---|

Molecular Formula |

C22H17N5O |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(4-anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide |

InChI |

InChI=1S/C22H17N5O/c28-20(17-12-6-2-7-13-17)26-22-25-19(16-10-4-1-5-11-16)24-21(27-22)23-18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,27,28) |

InChI Key |

HTODDXQBGVAPTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3,5-Triazine Core

The 1,3,5-triazine ring can be synthesized by cyclotrimerization of nitriles or by condensation reactions involving amidines and nitriles. Alternatively, commercially available 2-chloro-4,6-diaryl-1,3,5-triazines serve as starting materials for further functionalization.

Introduction of the Anilino Group at the 4-Position

A nucleophilic aromatic substitution (S_NAr) reaction is employed where the chlorine atom at the 4-position of the triazine ring is displaced by an aniline derivative under reflux conditions in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This step is typically catalyzed or facilitated by a base such as triethylamine or potassium carbonate.

Attachment of the Phenyl Group at the 6-Position

The phenyl substituent at the 6-position can be introduced either during the initial triazine ring synthesis or via cross-coupling reactions such as Suzuki-Miyaura coupling if a halogenated triazine intermediate is used. Palladium-catalyzed coupling with phenylboronic acid derivatives under inert atmosphere is common.

Formation of the Benzamide Moiety at the 2-Position

The benzamide group is introduced by reacting the amino-substituted triazine intermediate with benzoyl chloride or benzoyl anhydride in the presence of a base like pyridine or triethylamine. This step forms the amide bond, completing the synthesis of N-(4-anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Triazine core preparation | Cyclotrimerization of benzonitrile derivatives or use of 2-chloro-4,6-diphenyl-1,3,5-triazine | Formation of 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate |

| 2. Anilino substitution | Reaction with aniline or substituted aniline in DMSO, base (e.g., K2CO3), 100–140 °C, 12–24 h | Selective substitution at 4-position, yields typically 70–85% |

| 3. Phenyl group introduction (if not pre-installed) | Suzuki coupling: Pd catalyst, phenylboronic acid, base, inert atmosphere, reflux | High regioselectivity and yield (75–90%) |

| 4. Benzamide formation | Reaction with benzoyl chloride, base (pyridine), 0–25 °C, 2–4 h | Formation of amide bond, purified by recrystallization or chromatography |

Analytical and Characterization Data

The purity and identity of the synthesized compound are confirmed by:

- Melting point : Typically around 220–230 °C for related triazine-benzamide compounds.

- NMR spectroscopy : ^1H NMR shows characteristic aromatic signals for phenyl, anilino, and benzamide protons; amide NH signals appear as broad singlets.

- IR spectroscopy : Strong absorption bands for amide C=O (~1650 cm^-1), NH stretching (~3300–3500 cm^-1), and triazine ring vibrations.

- Mass spectrometry : Molecular ion peak consistent with molecular weight (~381 g/mol).

- Elemental analysis : Consistent with calculated C, H, N, and O percentages.

Research Findings and Optimization

- The nucleophilic substitution step for the anilino group is sensitive to the electronic nature of the aniline; electron-donating groups on aniline increase reactivity and yield.

- Solvent choice impacts reaction rate; polar aprotic solvents like DMSO enhance nucleophilicity and substitution efficiency.

- Use of microwave irradiation has been reported to reduce reaction times significantly while maintaining yields.

- Purification typically involves recrystallization from ethanol or chromatographic methods to achieve high purity.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Triazine core synthesis | Benzonitrile derivatives or chlorotriazine | Cyclotrimerization or substitution | 60–90 | Precursor formation |

| Anilino substitution | Aniline, K2CO3, DMSO | 120–140 °C, 12–24 h | 70–85 | S_NAr reaction |

| Phenyl group installation | Phenylboronic acid, Pd catalyst | Reflux, inert atmosphere | 75–90 | Suzuki coupling |

| Benzamide formation | Benzoyl chloride, pyridine | 0–25 °C, 2–4 h | 80–90 | Amide bond formation |

This synthesis route for N-(4-anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide is well-established, combining classical aromatic substitution and modern cross-coupling techniques to achieve a high-purity product suitable for further biological or materials science applications. The methodologies are supported by detailed spectral and analytical data confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Initial Reaction Steps

-

Formation of the Triazine Core : The initial step often involves the reaction of an aniline derivative with a suitable triazine precursor. This can include the use of cyanuric chloride or similar compounds under basic conditions.

-

Benzamide Formation : The triazine intermediate is then reacted with benzoyl chloride or an equivalent benzamide precursor to form the final product.

Reaction Conditions

The reactions are generally carried out in organic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at elevated temperatures to facilitate nucleophilic substitutions.

Reactivity and Mechanisms

N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide exhibits various reactivity patterns:

-

Nucleophilic Substitution : The aniline moiety can act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides.

-

Electrophilic Aromatic Substitution : The phenyl group can undergo electrophilic substitution reactions under suitable conditions.

Key Reaction Pathways

The following pathways are notable:

-

Formation of Triazole Derivatives : By reacting with hydrazine or hydrazones, triazole derivatives can be synthesized through cyclization reactions.

-

Synthesis of Pyrazolo[5,1-c] triazin Derivatives : This involves diazotization followed by coupling with malononitrile or other nucleophiles to yield complex heterocyclic compounds.

Example Reactions

Characterization of Products

The products resulting from these reactions are characterized using various analytical techniques:

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the structural features and purity of the synthesized compounds.

-

Mass Spectrometry (MS) : Used to determine molecular weights and confirm structures.

Example Characterization Data

For instance, a synthesized pyrazolo derivative might show:

| Spectroscopic Data | Value |

|---|---|

| δ 7.50–8.09 (m), δ 11.73 (br s) | |

| Mass Spectrometry | |

| Melting Point | >300 °C |

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide has been studied for its potential therapeutic effects. Research indicates that compounds within this class can serve as inhibitors of tyrosinase , an enzyme critical in melanin production. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation and melanoma. A study highlighted the synthesis of N-arylated benzamides with a triazine core that demonstrated potent inhibition of mushroom tyrosinase, suggesting that similar compounds could be developed as medicinal scaffolds for diseases associated with this enzyme's overexpression .

Enzyme Inhibition Studies

The mechanistic insights into the inhibition of tyrosinase by N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide derivatives have been explored through kinetic studies. These studies revealed that certain derivatives inhibited the enzyme non-competitively by forming an enzyme-inhibitor complex. For instance, one derivative exhibited an inhibition constant () of 0.016 μM, indicating strong binding affinity . Such findings underscore the compound's utility in developing treatments for skin disorders linked to melanin production.

Antiozonant Properties

Another notable application of N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide is its role as an antiozonant in rubber formulations. Ozone exposure can cause significant degradation in rubber products, leading to surface cracking and reduced lifespan. The incorporation of triazine compounds has been shown to effectively inhibit ozone-induced deterioration by forming protective barriers against oxidative damage . This property is particularly useful in enhancing the durability of rubber materials used in various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Phenyl-6-(phenylamino)-1,3,5-triazin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The specific pathways involved can vary depending on the application and target organism.

Comparison with Similar Compounds

Key Structural Analogues:

Analysis :

- Electrophilicity : The chlorine atom in 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine enhances reactivity for further functionalization, whereas the benzamide group in the target compound reduces electrophilicity at position 2 .

- Solubility: Morpholino substituents (e.g., in N-(4,6-dimorpholino-triazin-2-yl) derivatives) increase hydrophilicity compared to the hydrophobic phenyl/anilino groups in the target compound .

- Coordination Chemistry : The thioxo group in H2L facilitates binding to metals like rhenium, forming dinuclear complexes (e.g., [(µ-H2L)₂(Re(CO)₃Br)₂]), whereas the target compound lacks such coordination sites .

Reactivity Insights :

Critical Differences :

- Biological Activity : LMM5/LMM11’s sulfamoyl groups confer antifungal properties, whereas the target compound’s benzamide may favor different biological targets (e.g., enzymes with amide-binding pockets) .

- Material Science : H2L’s thiourea and thioxo groups enable metal coordination, a feature absent in the target compound .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(4-Anilino-6-phenyl-1,3,5-triazin-2-yl)benzamide and related triazine derivatives?

Answer:

The synthesis of triazine-benzamide hybrids typically involves multi-step reactions. A common approach is nucleophilic substitution on pre-functionalized triazine cores. For example:

- Step 1: React a triazine precursor (e.g., 4,6-dichloro-1,3,5-triazin-2-amine) with aniline derivatives under reflux in acetone or ethanol with catalytic acetic acid to introduce the anilino group .

- Step 2: Coupling the intermediate with benzoyl chloride or activated benzamide derivatives via Schotten-Baumann conditions or carbodiimide-mediated amidation .

Key Optimization: Control reaction temperature (80–100°C) and solvent polarity to avoid side reactions like hydrolysis of the triazine ring. Monitor progress via TLC or UPLC .

Advanced: How can unexpected reaction pathways during triazine-benzamide synthesis be resolved?

Answer:

Unanticipated products, such as triazinethione moieties (e.g., 3-(4-(diphenylamino)-6-thioxo-1,3,5-triazin-2-yl)-N-(diphenylcarbamothioyl)benzamide), may arise due to thiourea intermediates or sulfur incorporation from reagents like KSCN . To address this:

- Mechanistic Analysis: Use isotopic labeling (e.g., S-KSCN) or DFT calculations to trace sulfur migration pathways.

- Purification Strategies: Employ column chromatography with gradient elution (hexane/ethyl acetate → DCM/methanol) and validate purity via HR-ESI-MS and NMR .

- Case Study: In one study, an unexpected cyclization led to a triazinethione ligand; X-ray crystallography confirmed the structure, and adjusting the solvent (toluene → DMF) suppressed the side reaction .

Basic: What spectroscopic techniques are critical for characterizing triazine-benzamide compounds?

Answer:

- NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and amine NH signals (δ 9–10 ppm). Splitting patterns distinguish substituent positions .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm) and triazine ring vibrations (~1550 cm) .

- ESI-MS: Detect molecular ion peaks and fragmentation patterns to verify stoichiometry. For example, [M+H] at m/z 456.2 for CHNO .

Advanced: How do structural modifications (e.g., trifluoromethyl groups) influence the biological activity of triazine-benzamide derivatives?

Answer:

- Lipophilicity & Bioavailability: Introducing trifluoromethyl (-CF) groups enhances membrane permeability (logP increases by ~0.5–1.0 units) and metabolic stability, as seen in PGT inhibitors where -CF improved Ki from 3.7 μM to 378 nM .

- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonds with residues like Asp or Glu in enzyme active sites. For example, fluorinated triazines showed 10-fold higher inhibition of sodium channels in pain models .

- Synthetic Strategy: Use Ullman coupling or Suzuki-Miyaura reactions to install aryl/heteroaryl groups, followed by amidation with fluorinated benzoyl chlorides .

Basic: What in vitro models are suitable for evaluating the pharmacological potential of triazine-benzamide compounds?

Answer:

- Enzyme Assays: Use fluorescence polarization or SPR to measure inhibition constants (e.g., PGT transporter inhibition ).

- Cell-Based Models: Test cytotoxicity in HEK293 or HeLa cells via MTT assays. For neuropathic pain targets, assess sodium channel block in DRG neurons .

- Data Interpretation: Compare IC values with positive controls (e.g., bromocresol green for PGT ).

Advanced: How can coordination chemistry expand the applications of triazine-benzamide ligands?

Answer:

Triazine-benzamide ligands (e.g., HL in ) form stable complexes with transition metals. For instance:

- Rhenium(I) Complexes: Re(CO)Br cores bind via N,S-donor sites, yielding dinuclear complexes [(µ-HL)(Re(CO)Br)] with luminescent properties. These are candidates for bioimaging or catalysis .

- Methodology: Optimize ligand-to-metal ratios (2:1 molar ratio) in refluxing toluene. Characterize via single-crystal XRD and cyclic voltammetry to confirm redox activity .

Basic: How can researchers address solubility challenges in triazine-benzamide compounds?

Answer:

- Co-solvent Systems: Use DMSO:water (1:4) or PEG-400 for in vitro assays.

- Derivatization: Introduce polar groups (e.g., -SOH, -OH) via post-synthetic modifications. For example, sulfonation at the benzamide phenyl ring improved aqueous solubility by >50% .

Advanced: What computational tools aid in predicting the reactivity of triazine-benzamide derivatives?

Answer:

- DFT Calculations: Model transition states for nucleophilic substitution (e.g., B3LYP/6-31G* level) to predict regioselectivity in triazine functionalization .

- Molecular Docking: Screen against protein databases (PDB IDs: 5T1N for sodium channels) to prioritize synthetic targets. AutoDock Vina or Schrödinger Suite are widely used .

Basic: What safety precautions are necessary when handling triazine-benzamide compounds?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation (S24/25 ).

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from benzoylation) with NaHCO before disposal .

Advanced: How can contradictions in reported biological data for triazine-benzamide derivatives be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.